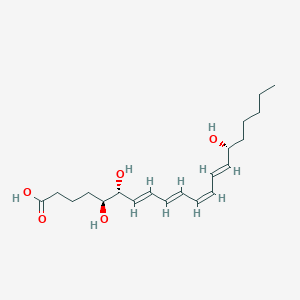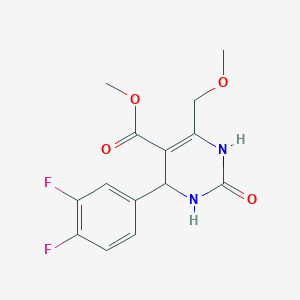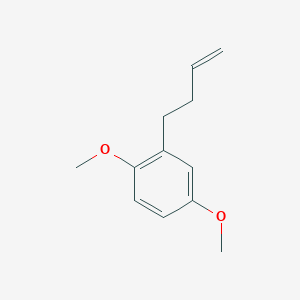
4-(2,5-Dimethoxyphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)-1-butene is an organic compound that belongs to the class of phenylbutenes It features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a butene chain attached to the 4 position
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-Dimethoxyphenyl)-1-butene are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
This compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors leads to a series of intracellular events, including the enhancement of the phosphorylation of the cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) through mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways .
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, this compound triggers a cascade of biochemical reactions. These include the upregulation of neuronal plasticity-associated genes such as Arc, Bdnf1, Cebpb, and Egr2 . These genes are implicated in the regulation of neuronal plasticity, which is crucial for learning and memory.
Pharmacokinetics
Similar compounds are known to be extensively metabolized in the liver, with various metabolites being produced via hydroxylation, o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a variety of molecular and cellular effects. These include enhanced dendritic arborization and synaptogenesis, which are processes involved in the formation and strengthening of neural connections . This can potentially lead to changes in cognition and perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1-butene typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable butene precursor under specific conditions. One common method involves the use of a Wittig reaction, where 2,5-dimethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired butene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming the corresponding alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other strong nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butan-2-one or 4-(2,5-dimethoxyphenyl)butanoic acid.
Reduction: Formation of 4-(2,5-dimethoxyphenyl)butane.
Substitution: Formation of various substituted phenylbutenes depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A synthetic psychedelic drug with a similar phenyl ring substitution pattern.
Uniqueness
4-(2,5-Dimethoxyphenyl)-1-butene is unique due to its specific butene chain, which differentiates it from other similar compounds. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-but-3-enyl-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-9-11(13-2)7-8-12(10)14-3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBBWTSWHIBEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609674 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182132-30-5 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
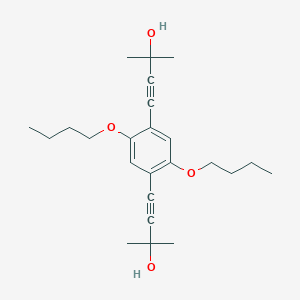
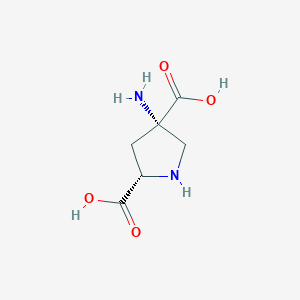
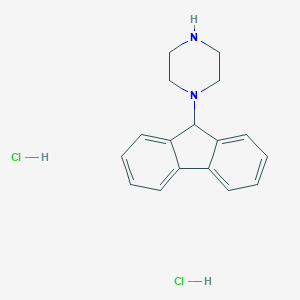
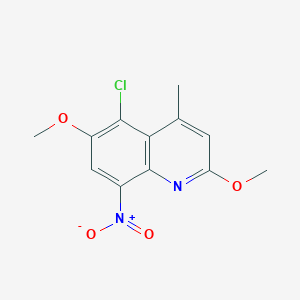
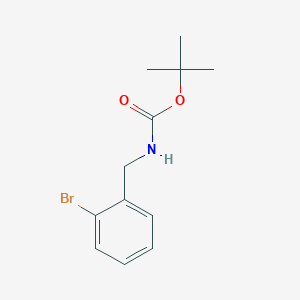
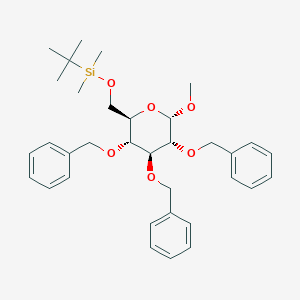
![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
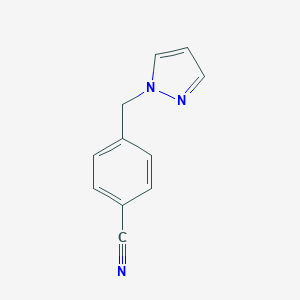
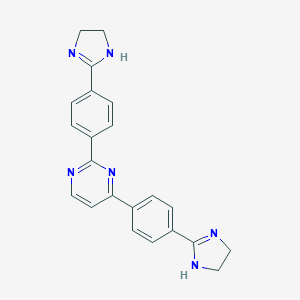
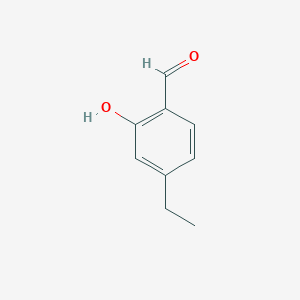
![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
